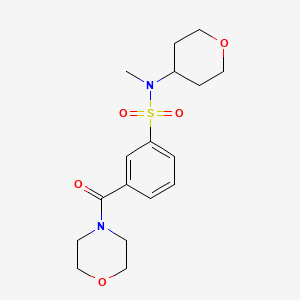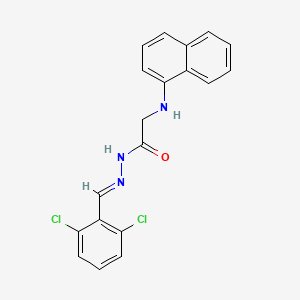![molecular formula C13H14Cl2N2O B5518203 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives are a class of 5-membered heterocyclic compounds that have attracted significant interest due to their wide range of biological and chemical applications. The literature reveals that pyrazoles and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. These compounds are synthesized through various methods, displaying unique molecular structures and engaging in diverse chemical reactions due to their versatile chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, condensation, or cyclization processes. For example, the synthesis of tetra substituted pyrazolines and their evaluation for antimicrobial and antioxidant activities involve reacting 4-acetyl thioanisole with aryl aldehydes through α,β-unsaturated ketones, demonstrating the synthetic versatility of pyrazole derivatives (Govindaraju et al., 2012).
Molecular Structure Analysis
Pyrazole derivatives are characterized by their unique molecular structures that contribute to their wide-ranging biological activities. The structure-activity relationship (SAR) is critical in the development of pyrazole-based compounds as potential therapeutic agents. Molecular modifications can significantly impact their biological efficacy and selectivity.
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions, including cycloadditions, substitutions, and transformations into different heterocyclic compounds. These reactions are pivotal for modifying pyrazole derivatives to enhance their biological activities or to create compounds with novel properties. For instance, the reactivity of pyrazole derivatives enables the synthesis of heterocyclic compounds like pyrazolo-imidazoles and spiropyrans, showcasing their chemical versatility (Gomaa & Ali, 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches : The synthesis of substituted pyrazoles, including 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole, involves the 3+2 annulation method. This method yields novel pyrazole derivatives, which are characterized using spectroscopic methods like NMR, mass, UV-Vis, and CHN analysis (S. Naveen et al., 2021).
Crystallography and Structural Analysis : Detailed structural analysis through X-ray crystallography and Hirshfeld surface analysis is conducted for these compounds. These analyses help in understanding the molecular structure, bonding interactions, and stability of the synthesized pyrazole derivatives (S. Naveen et al., 2021).
Antioxidant Properties
- Antioxidant Studies : The pyrazole derivatives, including the specified compound, are evaluated for their in vitro antioxidant susceptibilities. This is typically done using methods like DPPH and hydroxyl radical scavenging methods (S. Naveen et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Pyrazole-type organic compounds are investigated for their effects on the corrosion behavior of metals in acidic environments. Studies reveal their efficiency as corrosion inhibitors, providing insights into their potential industrial applications (K. Tebbji et al., 2005).
Antimicrobial and Anticancer Properties
- Biomedical Applications : Some pyrazole derivatives show promising antimicrobial and anticancer activities. This suggests their potential use in developing new therapeutic agents (H. Hafez et al., 2016).
Photophysical Properties
- Fluorescence Studies : Certain pyrazoline compounds, related to the specified chemical, exhibit fluorescence properties. Their fluorescent behavior is studied using UV-Vis and emission spectroscopy, indicating potential applications in material science (A. Hasan et al., 2011).
Catalysis
- Catalytic Applications : Pyrazole-based ligands, including those structurally similar to 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole, are used in asymmetric transfer hydrogenation of ketones. Their role as catalysts in various chemical reactions is explored, highlighting their significance in synthetic chemistry (Makhosazane N. Magubane et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-7-10(2)17(16-9)5-6-18-13-4-3-11(14)8-12(13)15/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRADACCGARVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)
![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)


![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)